molecular formula C19H26NOP B14544213 N-Hexyl-N-methyl-P,P-diphenylphosphinic amide CAS No. 62316-77-2

N-Hexyl-N-methyl-P,P-diphenylphosphinic amide

Cat. No.: B14544213
CAS No.: 62316-77-2
M. Wt: 315.4 g/mol
InChI Key: TXBSIIKQPCAGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-N-methyl-P,P-diphenylphosphinic amide is a chemical compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group The hexyl and methyl groups attached to the nitrogen atom further define its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-methyl-P,P-diphenylphosphinic amide typically involves the transformation of monoalkylamines to primary diphenylphosphinic N-alkylamides using the Todd-Atherton reaction. This is followed by phase transfer N-alkylation and hydrolysis of the secondary amides . The reaction conditions often involve the use of strong alkaline conditions for the phase transfer N-alkylation, which can affect the stability of the amides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

N-Hexyl-N-methyl-P,P-diphenylphosphinic amide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hexyl-N-methyl-P,P-diphenylphosphinic amide involves its interaction with molecular targets through its phosphorus and nitrogen groups. These interactions can lead to the formation of stable complexes, which can inhibit or promote specific chemical reactions. The exact molecular pathways involved are still being studied, but the compound’s ability to form stable complexes is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-N-methyl-P,P-diphenylphosphinic amide is unique due to its specific combination of hexyl and methyl groups attached to the nitrogen atom. This structural variation can lead to different chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

62316-77-2

Molecular Formula

C19H26NOP

Molecular Weight

315.4 g/mol

IUPAC Name

N-diphenylphosphoryl-N-methylhexan-1-amine

InChI

InChI=1S/C19H26NOP/c1-3-4-5-12-17-20(2)22(21,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16H,3-5,12,17H2,1-2H3

InChI Key

TXBSIIKQPCAGPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.